
Bakuchicin
Übersicht
Beschreibung
Bakuchicin is a furanocoumarin compound isolated from the seeds of Psoralea corylifolia, a plant commonly used in traditional medicine. This compound is known for its various biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bakuchicin can be synthesized through several chemical routes. One common method involves the extraction of Psoralea corylifolia seeds, followed by purification using chromatographic techniques. The seeds are cleaned, dried, and powdered before undergoing extraction processes such as maceration, reflux, Soxhlet, and ultrasonic-assisted extraction .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Psoralea corylifolia are subjected to a single column chromatographic separation technique using silica gel and aluminum oxide columns to obtain a this compound composition substantially free of furanocoumarin impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Bakuchicin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Dermatology
Atopic Dermatitis Treatment
Bakuchicin has shown promise in alleviating symptoms of atopic dermatitis (AD). A study conducted on BALB/c mice demonstrated that intragastric administration of this compound significantly reduced ear thickness, erythema, and keratosis associated with AD-like skin inflammation. The compound inhibited the expression of pro-inflammatory cytokines such as interleukin-4 and interleukin-6, suggesting its potential as a therapeutic agent for AD management .
Vitiligo Management
A case study highlighted the efficacy of this compound in treating vitiligo, a skin condition characterized by loss of pigmentation. In this study, a 3½-year-old boy was treated with this compound powder alongside sunlight exposure. Over one year, significant improvement was noted in the color and size of white patches on his skin, indicating this compound's role in enhancing melanocyte proliferation .
Anti-Inflammatory Properties
This compound exhibits robust anti-inflammatory effects through various mechanisms. It has been shown to suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages. This action is particularly relevant for conditions like asthma and diabetes where inflammation plays a critical role .
Antimicrobial Activity
Antifungal Effects
Research indicates that this compound possesses antifungal properties against oral Candida species. Studies reported minimum inhibitory concentrations ranging from 12.5 to 100 μg/mL, effectively reducing growth rates and biofilm formation of these pathogens . This suggests that this compound could be a valuable alternative in managing oral fungal infections, especially amid rising antimicrobial resistance.
Bacterial Inhibition
This compound has also been studied for its antibacterial effects. It disrupts bacterial cell membranes and inhibits DNA replication enzymes, which could be beneficial in treating infections caused by resistant strains such as Enterococcus faecalis and Enterococcus faecium. .
Pharmacokinetics and Metabolism
This compound's interaction with cytochrome P450 enzymes is crucial for understanding its pharmacokinetics. It has been identified as a reversible competitive inhibitor of CYP1A1 and CYP1A2, with significant implications for drug metabolism and potential drug-drug interactions . This characteristic underscores the importance of further studies to evaluate its safety profile when used alongside other medications.
Potential Applications in Cancer Treatment
Emerging evidence suggests that this compound may have antitumorigenic properties. It has been shown to inhibit cancer cell proliferation through various pathways, including the downregulation of inflammatory mediators involved in tumor progression . Further clinical trials are necessary to explore its efficacy as an adjunct treatment in oncology.
Data Summary Table
Wirkmechanismus
Bakuchicin is often compared with other furanocoumarins such as psoralen, isopsoralen, and bakuchiol. While all these compounds share similar structural features, this compound is unique due to its specific anti-inflammatory and antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
- Psoralen
- Isopsoralen
- Bakuchiol
- Bavachalcone
- Psoralidin
Bakuchicin stands out for its potential therapeutic applications, particularly in treating inflammatory diseases and infections.
Biologische Aktivität
Bakuchicin, a furanocoumarin derived from the seeds of Psoralea corylifolia, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is structurally related to bakuchiol, another compound from Psoralea corylifolia, and is noted for its potential therapeutic benefits. Its biological activities include anti-inflammatory, antimicrobial, and antitumor properties, making it a compound of interest in both traditional and modern medicine.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of:
- Streptococcus mutans
- Streptococcus sanguis
- Enterococcus faecalis
- Candida species
The minimum inhibitory concentration (MIC) against these pathogens ranges from 12.5 to 100 μg/mL, indicating its potential as an alternative treatment for oral infections and other microbial diseases .
2. Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects through several mechanisms:
- Inhibition of nitric oxide synthase (iNOS) expression.
- Downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β.
- Modulation of signaling pathways including NF-kB and p38 MAPK/ERK .
A study indicated that treatment with this compound significantly reduced circulating levels of TNF-α and IL-1 in animal models subjected to lipopolysaccharide (LPS)-induced inflammation, showcasing its protective effects against systemic inflammation .
3. Antitumor Activity
This compound has been investigated for its antitumor effects, particularly through the inhibition of DNA polymerase enzymes and topoisomerases. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines .
Cytochrome P450 Inhibition
Research has highlighted this compound's selective inhibition of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. The IC50 values for these enzymes were found to be 0.2 μM and 1.4 μM respectively, indicating a stronger inhibitory effect on CYP1A1 .
Table 1: Inhibitory Effects of this compound on CYP Isoforms
CYP Isoform | IC50 Value (μM) |
---|---|
CYP1A1 | 0.2 |
CYP1A2 | 1.4 |
CYP2B | Not Specified |
CYP2D6 | Not Specified |
This selective inhibition may have implications for drug metabolism and interactions in clinical settings.
Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled study involving rats, this compound was administered at doses of 30 mg/kg and 60 mg/kg in LPS-induced inflammation models. Results showed a significant decrease in plasma markers associated with liver damage (AST, ALT) compared to control groups:
Table 2: Effect of this compound on Liver Enzymes in LPS-Induced Inflammation
Treatment | AST (U/L) | ALT (U/L) |
---|---|---|
Control | 78.24 ± 4.21 | 54.55 ± 3.91 |
LPS (10 mg/kg) | 654.29 ± 25.78 | 745.21 ± 34.87 |
This compound 30 mg/kg + LPS | 403.45 ± 21.77* | 503.65 ± 31.99* |
This compound 60 mg/kg + LPS | 246.87 ± 19.98* | 223.55 ± 18.94* |
*Significantly different from LPS group (p < 0.05).
Case Study 2: Antimicrobial Efficacy Against Oral Pathogens
In vitro studies demonstrated that this compound significantly inhibited the growth of oral pathogens like Streptococcus mutans. The compound showed a dose-dependent effect on bacterial colony formation, suggesting its potential use in dental care formulations .
Eigenschaften
IUPAC Name |
furo[2,3-f]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c12-10-4-2-8-9(14-10)3-1-7-5-6-13-11(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUJHZNYHJMOHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C3=C1C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196046 | |
Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4412-93-5 | |
Record name | Bakuchicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAKUCHICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z8P9F2HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bakuchicin induce vasodilation?
A1: this compound promotes vasodilation through an endothelium-dependent pathway involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling. [] This process appears to involve L-type calcium channels. [] Studies in rat aortic tissue demonstrate that this compound's vasodilatory effect is abolished by endothelium removal and significantly inhibited by nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC) inhibitors. []
Q2: What is the structure of this compound?
A2: Initially misidentified, the correct structure of this compound was later established as 8-oxo-8H-furo[2,3-f][1]benzopyran. [, ] This simple furanocoumarin was first isolated from the hexane extract of Psoralea corylifolia seeds. []
Q3: Does this compound interact with specific enzymes?
A3: Yes, this compound exhibits potent inhibitory activity against cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. [] This inhibition was demonstrated in both human liver microsomes and recombinant CYP enzymes. [] Additionally, this compound has shown inhibitory effects on DNA polymerase and topoisomerase II. []
Q4: What are the potential applications of this compound based on its observed activities?
A4: this compound's demonstrated activities suggest potential applications in various areas:
- Cardiovascular Health: Its vasodilatory effects through the NO/cGMP pathway point to potential applications in addressing hypertension and other cardiovascular conditions. []
- Allergic Conditions: Studies indicate that this compound can alleviate allergic airway inflammation, potentially by regulating macrophage polarization. [, , ] This suggests its possible use in managing asthma and other inflammatory allergic responses.
- Antifungal treatments: this compound shows promising antifungal activity, effectively inhibiting the growth of Valsa mali hyphae. [] This finding warrants further investigation into its potential as a natural antifungal agent.
Q5: Has the pharmacokinetic profile of this compound been studied?
A5: While limited information is available regarding the comprehensive pharmacokinetic profile of this compound, a study has investigated its pharmacokinetic parameters in mice. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion properties.
Q6: What analytical techniques are used to characterize and quantify this compound?
A6: Various analytical techniques have been employed in this compound research, including:
- High-Performance Liquid Chromatography (HPLC): Used for the isolation, purification, and quantitative analysis of this compound from plant extracts. [, , ]
- Thin Layer Chromatography (TLC): Employed for the initial separation and identification of this compound from other compounds in plant extracts. [, ]
- Spectroscopic methods (e.g., UV, NMR, Mass Spectrometry): Utilized for structural elucidation and confirmation of this compound. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.